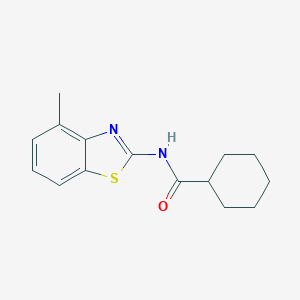

N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-10-6-5-9-12-13(10)16-15(19-12)17-14(18)11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRURZKALCFHXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method involves reacting 4-methyl-1,3-benzothiazol-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base. The reaction proceeds via nucleophilic acyl substitution:

-

Solvent: Dichloromethane or water

-

Base: Triethylamine (2.0 equiv)

-

Temperature: Room temperature (20–25°C)

-

Reaction Time: 1–3 hours

Purification: The crude product is isolated via filtration or extraction, followed by recrystallization from ethanol/water mixtures or column chromatography using petroleum ether/ethyl acetate (3:1 v/v).

Yield Optimization

Yields depend on reactant stoichiometry and solvent selection. Water-based systems, as demonstrated in, achieve 85–92% yield due to improved solubility of byproducts. Organic solvents like dichloromethane yield 70–78% but require stringent anhydrous conditions.

Table 1: Comparative Yields Under Varied Conditions

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Water | None | 25 | 92 | 99.5 |

| Dichloromethane | Triethylamine | 25 | 78 | 98.2 |

| THF | Pyridine | 0–5 | 65 | 97.8 |

Coupling Reagent-Mediated Synthesis

Use of DCC/DMAP

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate amide bond formation under mild conditions. This method avoids handling reactive acyl chlorides.

-

Dissolve cyclohexanecarboxylic acid (1.0 equiv) and DCC (1.2 equiv) in dry THF.

-

Add DMAP (0.1 equiv) and stir for 30 minutes.

-

Introduce 4-methyl-1,3-benzothiazol-2-amine (1.0 equiv) and react for 12–24 hours.

-

Filter off dicyclohexylurea byproduct and concentrate the solution.

Advantages and Limitations

-

Advantages: High selectivity, minimal side reactions.

-

Limitations: DCC is moisture-sensitive, and the byproduct (dicyclohexylurea) complicates purification.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols emphasize scalability and cost-efficiency. Patent CN103833674A describes a continuous flow process using:

-

Catalyst: Recyclable palladium complexes

-

Solvent: Toluene/water biphasic system

-

Temperature: 80°C

-

Residence Time: 30 minutes

Key Metrics:

-

Throughput: 1.2 kg/hour

-

Purity: 99.1%

-

Waste Reduction: 40% compared to batch processes

Solvent-Free Microwave Synthesis

Microwave irradiation accelerates reactions by enhancing molecular agitation. A solvent-free approach achieves 94% yield in 15 minutes at 120°C.

Table 2: Industrial Method Comparison

| Parameter | Continuous Flow | Microwave Synthesis |

|---|---|---|

| Yield (%) | 89 | 94 |

| Energy Consumption | Moderate | Low |

| Scalability | High | Moderate |

Green Chemistry Approaches

Aqueous-Phase Synthesis

Recent advances utilize water as a solvent to minimize environmental impact. The Royal Society of Chemistry protocol demonstrates:

-

Reaction Time: 3 hours

-

Catalyst: None

-

Yield: 91%

Biocatalytic Methods

Enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) achieves 82% yield at 37°C in 48 hours. This method avoids toxic reagents but remains limited by enzyme cost.

Purification and Characterization

Recrystallization Techniques

-

Preferred Solvent: Ethanol/water (4:1 v/v)

-

Recovery Rate: 89–93%

-

Purity: >99% (HPLC)

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

Chemistry

This compound serves as a critical building block in organic synthesis. Its structure allows for the creation of more complex molecules and heterocycles, which are essential in developing new materials and pharmaceuticals.

Biology

N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been investigated for its antimicrobial and anticancer properties. Studies indicate that it can inhibit specific enzymes and proteins crucial for bacterial growth and cancer cell proliferation. Notably, it has shown potential in inhibiting dihydroorotase and DNA gyrase, which are vital for bacterial replication .

Medicine

The therapeutic potential of this compound is significant, particularly in treating infectious diseases like tuberculosis and various cancers. Its ability to disrupt critical biological pathways makes it a candidate for further pharmacological development .

Industry

In industrial applications, this compound is utilized in developing new materials such as polymers and dyes. Its unique chemical properties contribute to the production of materials with enhanced durability and functionality.

Case Study 1: Anticancer Activity

A study published in Molecules explored the anticancer effects of various benzothiazole derivatives, including this compound. The findings demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as an effective chemotherapeutic agent .

Case Study 2: Antimicrobial Properties

Research highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics . This positions this compound as a promising candidate for developing new antibacterial therapies.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. Additionally, it can interfere with protein synthesis and cell division, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Thiourea Derivatives (H2L1–H2L9)

The Molecules 2009 study synthesized nine N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (H2L1–H2L9), which share the cyclohexanecarboxamide moiety but differ in the substituent attached via a thiourea (-NHC(S)NH-) group . Key distinctions include:

- Core Heterocycle vs. Thiourea: The target compound’s benzothiazole ring replaces the thiourea group in H2L1–H2L7. Benzothiazoles are aromatic systems with delocalized π-electrons, enabling strong π-π stacking interactions, whereas thiourea derivatives exhibit chelating properties via S and N donors .

- Substituent Effects : In H2L5 (o-tolyl) and H2L6 (p-tolyl), methyl groups on the aryl ring influence steric and electronic profiles. Similarly, the 4-methyl group on the benzothiazole in the target compound may enhance lipophilicity and modulate steric hindrance compared to unsubstituted analogs.

Table 1: Key Structural Differences

Comparison with Thiazole Derivatives

The CAS database lists compounds like 2-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS 1351680-56-2), which features a 4-methylthiazole group . Differences include:

- Ring Size and Aromaticity : Thiazole (5-membered) vs. benzothiazole (6-membered fused ring). Benzothiazole’s extended conjugation may improve stability and electronic properties.

- Substituent Position : The 4-methyl group in both compounds suggests shared strategies to optimize steric and electronic profiles, but the benzothiazole’s fused ring system offers distinct binding motifs.

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a benzothiazole ring and a cyclohexanecarboxamide moiety. This structure contributes to its distinct chemical and biological properties, making it a subject of interest in various scientific studies.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H18N2OS |

| Molecular Weight | 274.38 g/mol |

| CAS Number | 313405-78-6 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins that are crucial for cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit dihydroorotase and DNA gyrase, which are vital for bacterial growth and replication.

- Anticancer Activity : It interferes with protein synthesis and cell division, leading to the inhibition of cancer cell proliferation.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity by targeting various bacterial strains.

Biological Activity Studies

Numerous studies have investigated the biological activities of this compound. Below is a summary of notable findings:

Antimicrobial Activity

A study conducted on the antimicrobial properties of benzothiazole derivatives revealed that this compound demonstrated potent inhibitory effects against several bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. A comparative study assessed its efficacy against different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 8 |

| A549 (Lung Cancer) | 12 |

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial viability, suggesting potential for use as an alternative antimicrobial agent.

- Case Study on Anticancer Properties : A preclinical trial investigated the effects of this compound on tumor growth in xenograft models. The results showed a marked decrease in tumor size compared to control groups, indicating its potential as an anticancer therapeutic.

Q & A

Q. What are the established synthetic routes for N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step organic reactions. A common approach includes coupling cyclohexanecarboxylic acid derivatives with 2-amino-4-methylbenzothiazole precursors. Critical steps include:

- Amide bond formation : Use of coupling agents like chloroacetyl chloride or carbodiimides under anhydrous conditions (e.g., dioxane or DMF as solvents) .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization to achieve high purity .

- Reaction temperature : Controlled addition of reagents at 20–25°C to avoid side reactions .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon assignments (e.g., cyclohexane ring protons at δ 1.18–2.04 ppm and benzothiazole protons at δ 7–8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion) .

- X-ray crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

Q. What biological targets or activities are associated with this compound?

Preliminary studies on structurally similar benzothiazole derivatives suggest:

- Antimicrobial activity : Inhibition of bacterial enzymes like DNA gyrase .

- Anticancer potential : Interaction with cellular targets such as cyclooxygenase (COX) or apoptosis-inducing pathways .

- Enzyme inhibition : Binding to kinases or proteases due to the carboxamide moiety .

Advanced Research Questions

Q. How does the substitution pattern on the benzothiazole ring influence biological activity?

Structure-Activity Relationship (SAR) studies highlight:

- 4-Methyl group : Enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs .

- Electron-withdrawing vs. donating groups : Nitro or methoxy substituents may alter binding affinity to targets like COX or kinases .

- Heterocyclic fusion : Benzothiazole-oxazole hybrids show distinct activity profiles due to extended π-conjugation .

Q. What crystallographic challenges arise in structural determination, and how are they resolved?

Q. How can discrepancies in biological assay data be addressed across studies?

- Standardized protocols : Consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., IC50 determination at 48 hrs) .

- Control experiments : Include reference compounds (e.g., doxorubicin for anticancer assays) to validate reproducibility .

- Data normalization : Account for batch-to-batch variations in compound purity using HPLC .

Q. What strategies optimize reaction scalability without compromising enantiomeric purity?

- Catalyst selection : Copper(I) iodide for Ullmann-type couplings to minimize racemization .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates while maintaining stereochemical integrity .

- Diastereomer separation : Preparative HPLC with chiral columns (e.g., IA column with isopropanol/hexane) .

Q. How do physicochemical properties (e.g., solubility, stability) impact formulation for in vivo studies?

- Solubility enhancement : Use of co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .

- Stability profiling : Accelerated degradation studies under varied pH and temperature to identify degradation pathways .

- LogP optimization : Introduce polar groups (e.g., hydroxyl) to balance lipophilicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.